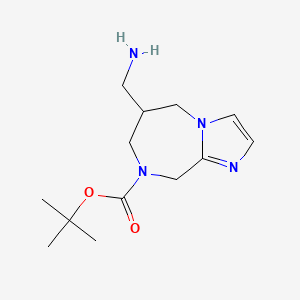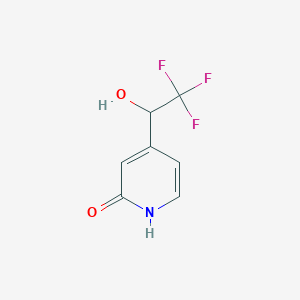
2-(Dimethylamino)pyrimidine-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)pyrimidine-5-carboximidamide is a heterocyclic organic compound with the molecular formula C7H11N5 This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboximidamide group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pyrimidine-5-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.
Dimethylation: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Carboximidamide Formation: The intermediate product is then reacted with cyanamide under basic conditions to form the carboximidamide group at the 5-position.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-carboxamides.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)pyrimidine-5-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)pyrimidine-5-carboximidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carboxamide
- 2-(Dimethylamino)pyrimidine-5-carboxylic acid
- 2-(Dimethylamino)pyrimidine-4-carboximidamide
Uniqueness
2-(Dimethylamino)pyrimidine-5-carboximidamide is unique due to the presence of both the dimethylamino and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N5 |
|---|---|
Peso molecular |
165.20 g/mol |
Nombre IUPAC |
2-(dimethylamino)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H11N5/c1-12(2)7-10-3-5(4-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
Clave InChI |
JDGFZBGHDJPJPS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=N1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)

![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
